

BSJ-04-132: A Technical Guide to a Selective CDK4 Degradator

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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B15621716

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Abstract

BSJ-04-132 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4). As a ribociclib-based degrader, it leverages the cell's own ubiquitin-proteasome system to achieve its effect. This document provides a comprehensive technical overview of **BSJ-04-132**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Introduction

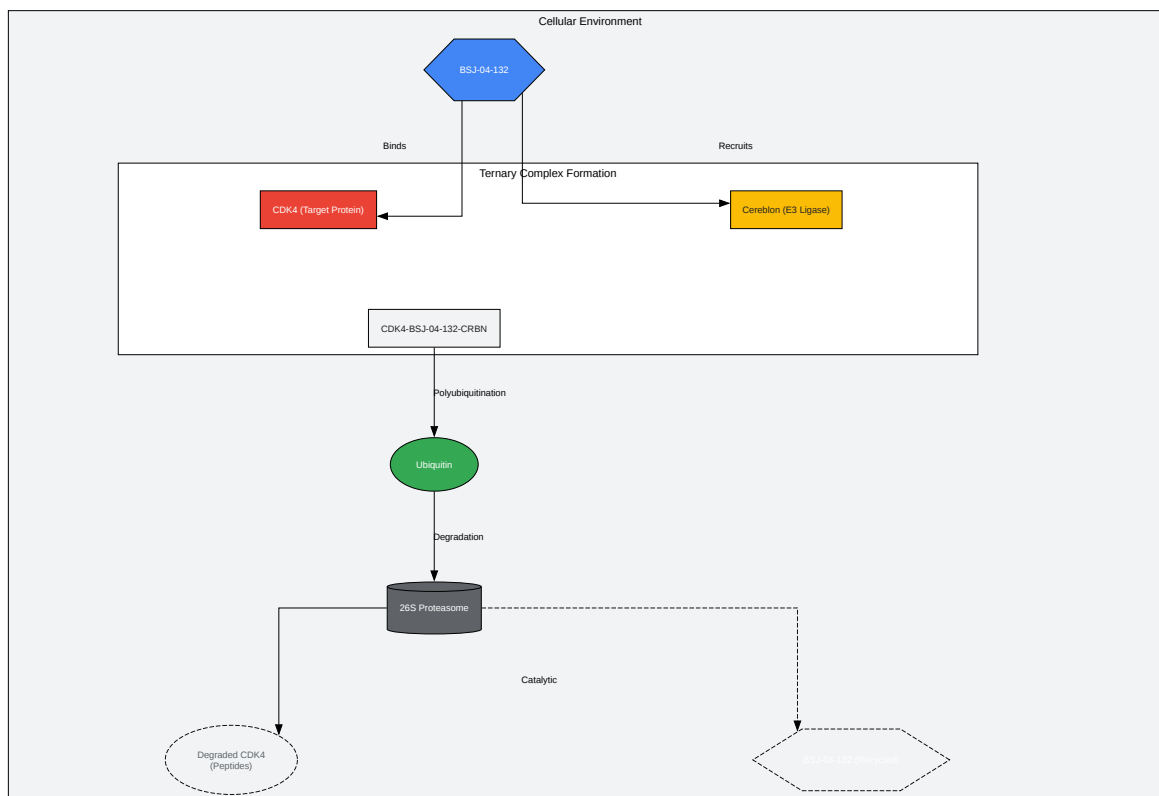
Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of the cell cycle, and its dysregulation is a common feature in many cancers.[1] Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the kinase activity of CDK4. **BSJ-04-132** represents a novel therapeutic modality, a PROTAC, that induces the selective degradation of the CDK4 protein.[2] This approach offers the potential for a more profound and sustained pharmacological effect compared to simple inhibition.

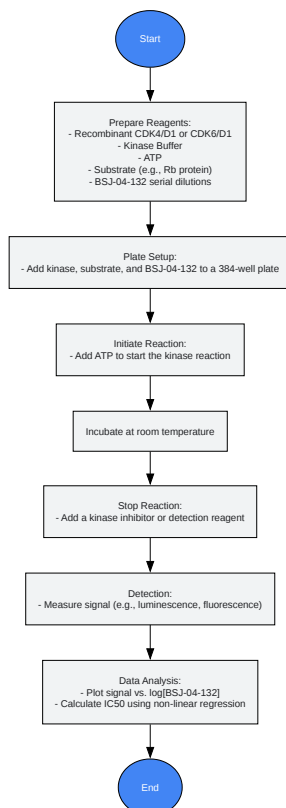
BSJ-04-132 is a heterobifunctional molecule that consists of a ligand for CDK4 (derived from the known inhibitor ribociclib), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This tripartite structure facilitates the formation of a ternary complex

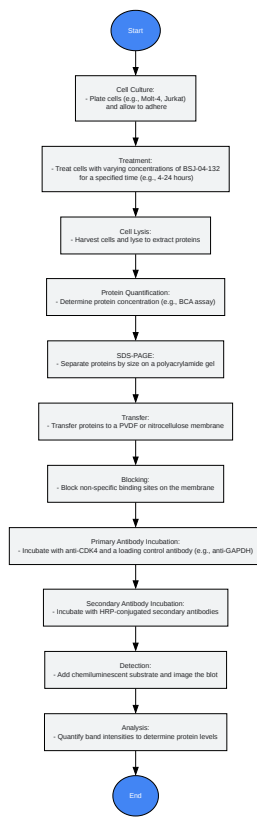
between CDK4 and Cereblon, leading to the polyubiquitination of CDK4 and its subsequent degradation by the 26S proteasome.[5]

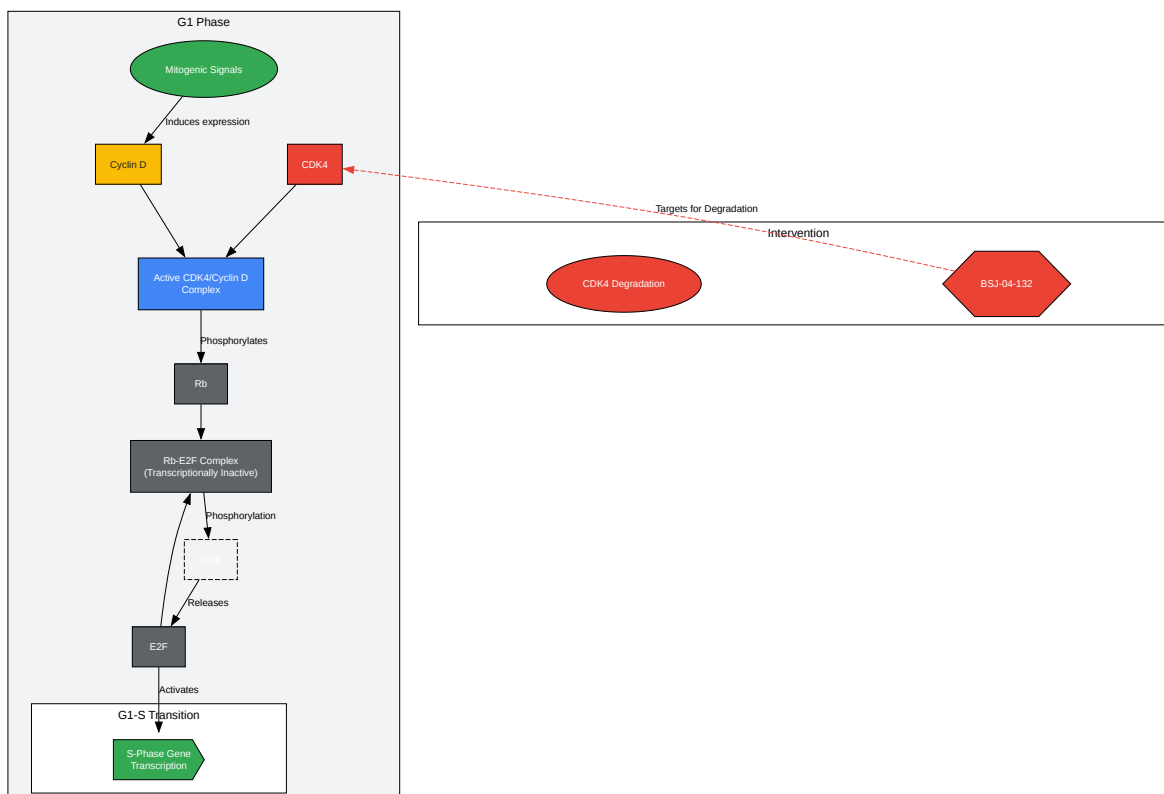
Mechanism of Action

The mechanism of action of **BSJ-04-132** follows the canonical PROTAC pathway, as illustrated in the diagram below.









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